Docosa-1,3,5,7,9,11-hexaen-1-OL
Description
Docosa-1,3,5,7,9,11-hexaen-1-OL is a polyunsaturated fatty alcohol with a 22-carbon chain featuring six conjugated double bonds and a terminal hydroxyl group.
Properties
CAS No. |
115111-97-2 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
docosa-1,3,5,7,9,11-hexaen-1-ol |
InChI |
InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h11-23H,2-10H2,1H3 |
InChI Key |
KKQBNQXZNTVMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CC=CC=CC=CC=CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Polyunsaturated Compounds
Key Structural Analogs:
α-trans-Pentadeca-3,5,7,9,11,13-hexaen-2-one (): Chain length: 15 carbons (vs. 22 in Docosahexaenol). Functional group: Ketone (C=O) at position 2 (vs. hydroxyl at position 1).
1-Aza-1,3,5,7,9,11-dodecahexaene ():
- Chain length : 12 carbons (vs. 22).
- Functional group : Nitrogen (aza) substitution (vs. hydroxyl).
- Conjugation : Similar conjugated hexaene system but with heteroatom inclusion, which modifies orbital interactions and reactivity .
Comparative Analysis of Physical and Chemical Properties
Solubility and logP:
- Docosahexaenol’s hydroxyl group enhances hydrophilicity compared to purely hydrocarbon analogs. For example, 1,3,5,7,9,11-Hexamethyl-hexavinylcyclohexasiloxane () has a calculated logP of 4.883, indicative of high hydrophobicity. Docosahexaenol’s logP is expected to be lower due to the polar -OH group, though exact data are unavailable .
Reactivity:
- The terminal hydroxyl group in Docosahexaenol enables esterification or oxidation reactions, unlike the ketone in α-trans-pentadecahexaen-2-one or the aza group in dodecahexaene.
- Conjugated double bonds in all three compounds suggest susceptibility to electrophilic addition or polymerization, but chain length differences influence steric and electronic effects .
Research Findings and Functional Implications
- Biosynthetic Context: Polyketide synthases (PKS) discussed in are known to produce polyunsaturated compounds like α-trans-pentadecahexaen-2-one. Docosahexaenol may share biosynthetic pathways involving iterative type I PKS, though its production mechanism remains unstudied .
- Electronic Structure: Orbital interaction models () predict that Docosahexaenol’s extended conjugation would lower HOMO-LUMO gaps compared to shorter analogs, enhancing UV/Vis absorption and radical stabilization .
Data Tables Summarizing Key Differences
Preparation Methods
Copper-Catalyzed Alkyne Coupling (US20140012024A1)
The synthesis begins with propargyl alcohol derivatives, which undergo sequential tosylation and coupling reactions. In Method A , propargyl alcohol is treated with ethyl iodide and n-BuLi in tetrahydrofuran (THF) at −78°C to form a lithium acetylide intermediate. This intermediate reacts with tosyl chloride (TsCl) and potassium hydroxide (KOH) at 0–5°C to yield a tosylated propargyl ether (Formula V, 33–40% yield). Subsequent DHP (dihydropyran) protection of a second propargyl alcohol batch generates a magnesium acetylide (Formula VI), which is alkylated with propargyl bromide to extend the carbon chain.
Critical to this route is the coupling of Formula VII (a protected propargyl derivative) with methyl-4-pentynoate using CuI/NaI/K₂CO₃ in dimethylformamide (DMF). This step forms a conjugated enyne system (Formula XIII) with a 45% yield. Partial hydrogenation using Lindlar’s catalyst selectively reduces triple bonds to cis-double bonds, yielding this compound precursors (Formula XIV).
Table 1: Key Reaction Parameters for Method A
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tosylation of propargyl alcohol | TsCl, KOH, 0–5°C | 33–40 |
| DHP protection | PTSA, dichloromethane | 60–65 |
| CuI-mediated coupling | CuI, NaI, K₂CO₃, DMF | 45 |
| Partial hydrogenation | Lindlar’s catalyst, H₂ | 30–40 |
¹³C-Labeled Synthesis (US20140336397A1)
A modified approach introduces ¹³C isotopes for metabolic tracing. Starting with 2-pentyn-1-ol, tosylation with TsCl/KOH produces a tosylate intermediate (60–68% yield). Copper-catalyzed coupling with propargyl alcohol (CuI/K₂CO₃/TBAI) extends the alkyne chain (Formula 3, 93–99% yield). Iterative bromide formation and propargyl additions generate a 22-carbon polyyne, which is selectively hydrogenated to the hexaen-ol structure.
Notably, Lindlar’s catalyst achieves cis-selective hydrogenation while preserving the alcohol functionality, yielding 63–73% of the target compound. Ester hydrolysis with lithium hydroxide (LiOH) finalizes the synthesis, though this step is omitted when isolating the alcohol intermediate.
Table 2: Isotopic Synthesis Efficiency
| Step | Description | Yield (%) |
|---|---|---|
| Tosylation of 2-pentyn-1-ol | TsCl, KOH | 60–68 |
| Propargyl coupling | CuI, TBAI | 93–99 |
| Final hydrogenation | Lindlar’s catalyst | 63–73 |
Reaction Condition Optimization
Temperature and Solvent Effects
Low temperatures (−78°C) are critical for stabilizing lithium acetylides during propargyl alcohol activation. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates while avoiding side reactions. In contrast, DMF facilitates copper-mediated couplings due to its high polarity and coordination capacity.
Catalytic Systems
Copper iodide (CuI) emerges as the optimal catalyst for alkyne-alkyne couplings, offering superior reactivity over palladium complexes in propargyl systems. Sodium iodide (NaI) and potassium carbonate (K₂CO₃) act as bases, deprotonating terminal alkynes and accelerating oxidative dimerization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of intermediates (e.g., Formula PHR-101 to PHR-109) confirm regiochemical outcomes. For example, the vinyl proton signals in Formula XIV appear as a multiplet at δ 5.2–5.4 ppm, integrating for six protons corresponding to the six cis double bonds. ¹³C NMR of the ¹³C-labeled variant shows enriched signals at C-1, C-4, and C-7 positions, verifying isotopic incorporation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis of the final product reveals a molecular ion peak at m/z 327.2 ([M+H]⁺), consistent with the molecular formula C₂₂H₃₀O. Purity exceeding 95% is achieved via silica gel chromatography, as evidenced by single peaks in analytical LC traces.
Challenges and Limitations
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Docosa-1,3,5,7,9,11-hexaen-1-OL?
- Methodological Answer :
- Synthesis : Use factorial design to optimize reaction parameters (e.g., temperature, catalyst concentration, reaction time). Pre-experimental designs (e.g., one-variable-at-a-time) can identify baseline conditions .
- Characterization : Employ NMR spectroscopy for structural elucidation and GC-MS for purity analysis. For novel compounds, provide full spectral data and cross-validate with known analogs. Follow journal guidelines to include only essential data in the main text, with extended details in supplementary materials .
- Safety : Refer to GHS-compliant protocols for handling light-sensitive compounds (e.g., storage in amber glass, inert atmosphere) to prevent degradation .
Q. How should researchers assess the stability and degradation pathways of this polyunsaturated alcohol under experimental conditions?
- Methodological Answer :
- Conduct accelerated stability studies under varying conditions (light, heat, oxygen exposure). Monitor degradation via HPLC or UV-Vis spectroscopy. For photodegradation, use controlled light chambers and compare results against dark controls .
- Analyze degradation products using tandem mass spectrometry (MS/MS) to identify reactive intermediates (e.g., peroxides or epoxides) .
Q. What standardized protocols exist for evaluating acute toxicity in biological systems?
- Methodological Answer :
- Follow OECD guidelines for in vitro assays (e.g., cell viability assays using HepG2 or HEK293 cells). For in vivo studies, use dose-response experiments with appropriate controls. Document safety measures, including PPE and emergency procedures, as outlined in OSHA and GHS standards .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of Docosahexaenol’s reactivity and interaction with biological targets?
- Methodological Answer :
- Use molecular dynamics (MD) simulations to study lipid bilayer interactions, focusing on the compound’s polyunsaturated structure. Pair with density functional theory (DFT) to predict regioselectivity in oxidation reactions .
- Integrate AI-driven tools (e.g., COMSOL Multiphysics) for parameter optimization and real-time adjustment of simulation conditions .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?
- Methodological Answer :
- Apply multi-method validation: Cross-reference NMR/MS data with computational predictions (e.g., bond dissociation energies). Use factorial design to isolate variables causing discrepancies (e.g., solvent effects, impurity interference) .
- Leverage meta-analysis frameworks to reconcile conflicting results, as demonstrated in comparative studies linking sensory and chemical data .
Q. How can researchers optimize experimental designs for studying Docosahexaenol’s role in lipid-mediated signaling pathways?
- Methodological Answer :
- Adopt quasi-experimental designs with pretest-posttest controls to assess cellular responses (e.g., ROS generation, membrane fluidity). Use descriptive methods to quantify changes in dependent variables (e.g., fluorescence microscopy for lipid raft visualization) .
- Implement AI-powered "smart laboratories" for autonomous data collection and adaptive experimental workflows .
Q. What interdisciplinary approaches integrate chemical biology and computational tools to study this compound’s environmental impact?
- Methodological Answer :
- Combine ecotoxicity assays (e.g., Daphnia magna survival tests) with cheminformatics to model bioaccumulation potential. Use glycomics and genomics tools to assess metabolic disruption in aquatic organisms .
- Apply MIPVU-based linguistic analysis to systematize literature findings and identify knowledge gaps in environmental studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
